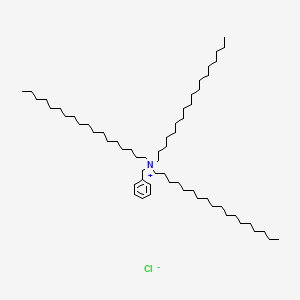
Benzyltrioctadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrioctadecylammonium chloride is a quaternary ammonium compound with the chemical formula C61H118ClN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. The compound is characterized by its large hydrophobic tail and a positively charged ammonium head, making it effective in phase transfer catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltrioctadecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of trioctadecylamine with benzyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyltrioctadecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in phase transfer catalysis, where the compound facilitates the transfer of reactants between aqueous and organic phases.
Oxidation and Reduction: Although less common, the compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, enhancing its utility in catalysis and other applications
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides. The reactions are carried out in biphasic systems with the compound acting as a phase transfer catalyst.
Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Complex Formation: Involves the use of metal salts like silver nitrate or copper sulfate in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In substitution reactions, the products are often organic compounds with modified functional groups. In oxidation and reduction reactions, the products include various oxidized or reduced species .
Scientific Research Applications
Benzyltrioctadecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in pharmaceutical preparations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products
Mechanism of Action
The mechanism of action of benzyltrioctadecylammonium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. The compound’s large hydrophobic tail interacts with organic molecules, while the positively charged ammonium head interacts with aqueous phases. This dual interaction facilitates the transfer of reactants between phases, enhancing reaction rates and yields. The molecular targets and pathways involved include the stabilization of transition states and the formation of intermediate complexes with reactants .
Comparison with Similar Compounds
Similar Compounds
Benzyltriethylammonium chloride: Another quaternary ammonium compound with similar phase transfer catalytic properties but a shorter hydrophobic tail.
Benzyltributylammonium chloride: Similar in structure but with different alkyl groups, affecting its solubility and catalytic efficiency
Uniqueness
Benzyltrioctadecylammonium chloride is unique due to its long hydrophobic tail, which provides enhanced surfactant properties and makes it particularly effective in stabilizing emulsions and facilitating phase transfer reactions. Its large molecular size also allows for the formation of more stable complexes with various reactants, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
68213-97-8 |
|---|---|
Molecular Formula |
C61H118ClN |
Molecular Weight |
901.0 g/mol |
IUPAC Name |
benzyl(trioctadecyl)azanium;chloride |
InChI |
InChI=1S/C61H118N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52-57-62(60-61-55-50-49-51-56-61,58-53-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)59-54-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;/h49-51,55-56H,4-48,52-54,57-60H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GEIOGQZUWHHRLM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
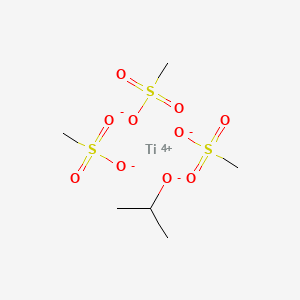

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)

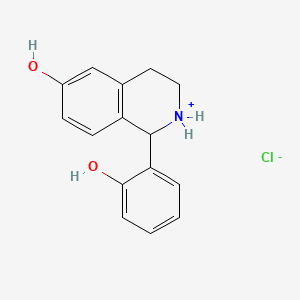
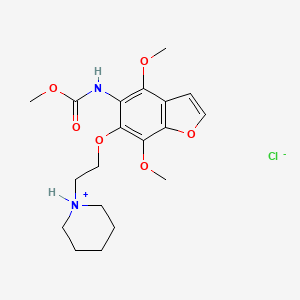
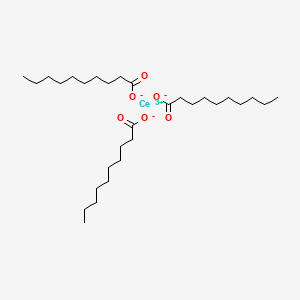
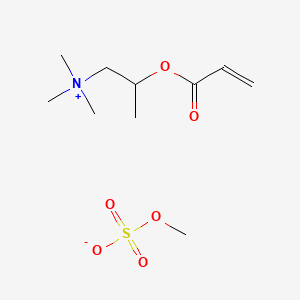
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

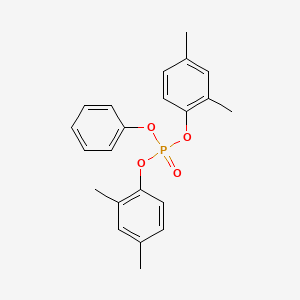
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
